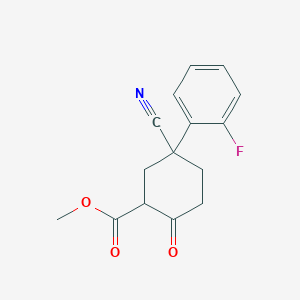
Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate, also known as MFCOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate has been shown to have both biochemical and physiological effects. In cancer cells, Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In animal models, Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate has been shown to reduce inflammation and improve tissue damage caused by inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate for lab experiments is its ease of synthesis, which allows for large-scale production of the compound. Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate is also stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate is its limited solubility in water, which can make it challenging to use in aqueous-based experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate. One potential direction is the development of Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate-based anticancer drugs, which could be used to treat various types of cancer. Another potential direction is the use of Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate has shown promising results as a potential anticancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
In material science, Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate has been used as a building block for the synthesis of various organic molecules, including chiral ligands and organocatalysts. Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate has also been used as a precursor for the synthesis of fluorescent dyes and polymers.
Eigenschaften
CAS-Nummer |
179064-48-3 |
|---|---|
Molekularformel |
C15H14FNO3 |
Molekulargewicht |
275.27 g/mol |
IUPAC-Name |
methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H14FNO3/c1-20-14(19)10-8-15(9-17,7-6-13(10)18)11-4-2-3-5-12(11)16/h2-5,10H,6-8H2,1H3 |
InChI-Schlüssel |
IMIFXNDULPJOGF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC(CCC1=O)(C#N)C2=CC=CC=C2F |
Kanonische SMILES |
COC(=O)C1CC(CCC1=O)(C#N)C2=CC=CC=C2F |
Synonyme |
Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




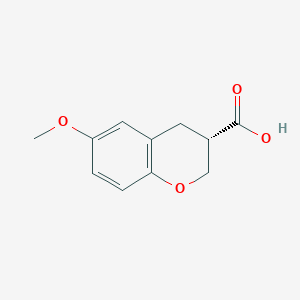



![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)
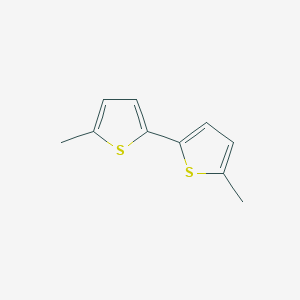
![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)
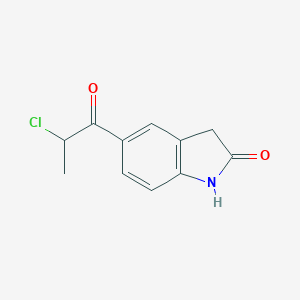

![(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B172121.png)
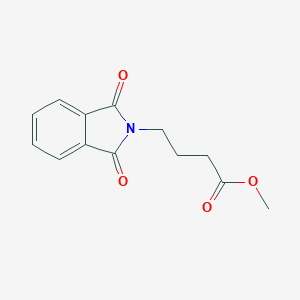
![Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-](/img/structure/B172131.png)